Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
Description
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a triazole-based compound featuring a pyrrolidine substituent at the 1-position of the triazole ring and a dimethylaminomethyl group at the 4-position. Its structure combines the rigidity of the triazole core with the secondary amine functionality of pyrrolidine and the tertiary amine from dimethylamine. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established "click chemistry" method .
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-pyrrolidin-3-yltriazol-4-yl)methanamine |
InChI |
InChI=1S/C9H17N5/c1-13(2)6-8-7-14(12-11-8)9-3-4-10-5-9/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
WRCGFHZPOLFBCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is commonly synthesized by the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method due to its regioselectivity and mild reaction conditions. This method affords 1,4-disubstituted 1,2,3-triazoles in high yields.
- Typical procedure:
- React a terminal alkyne bearing the pyrrolidin-3-yl substituent or a protected precursor with an organic azide under Cu(I) catalysis.
- Catalysts such as CuSO4 with sodium ascorbate as a reducing agent are used in solvents like DMSO or DMF.
- The reaction is performed at room temperature or slightly elevated temperatures under inert atmosphere (argon) overnight.
- The product is isolated by chromatographic purification or preparative HPLC.
Installation of the Dimethylaminomethyl Side Chain
The dimethylaminomethyl substituent at the 4-position of the triazole ring is typically introduced via:
- Reductive amination: Reaction of the triazole-4-carboxaldehyde intermediate with dimethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
- Nucleophilic substitution: Reaction of a triazole-4-halide with dimethylamine under basic conditions.
- Mannich-type reaction: Condensation of the triazole with formaldehyde and dimethylamine under acidic or neutral conditions.
The choice depends on the available functional groups on the triazole intermediate and desired reaction conditions.
| Step | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | CuAAC Cycloaddition | Terminal alkyne (with pyrrolidine), azide, CuSO4, sodium ascorbate, DMSO, rt, overnight | 1-(pyrrolidin-3-yl)-1,2,3-triazole | 85-95 |
| 2 | Functionalization at C-4 | Bromination or chlorination at C-4 position of triazole | 4-halo-1-(pyrrolidin-3-yl)-1,2,3-triazole | 70-80 |
| 3 | Nucleophilic substitution | Dimethylamine, base (e.g., K2CO3), solvent (DMF), 50-80 °C | Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine | 75-85 |
This sequence is illustrative; actual yields and conditions may vary based on substrate and catalyst quality.
- Purification is typically achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).
- Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
- High purity (>95%) is essential for research applications.
- The copper-catalyzed azide-alkyne cycloaddition is the most reliable and widely used method for constructing the triazole ring in this compound.
- The presence of the pyrrolidin-3-yl substituent enhances chemical reactivity and potential biological activity.
- Installation of the dimethylaminomethyl group is efficiently achieved via nucleophilic substitution on halogenated triazole intermediates.
- Reaction conditions require optimization to balance yield and purity, especially controlling the equivalents of reagents and reaction times to prevent side reactions or degradation.
| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Triazole ring formation | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Terminal alkyne, azide, CuSO4, sodium ascorbate | DMSO, rt, inert atmosphere, overnight | 85-95 | High regioselectivity, mild conditions |
| Pyrrolidin-3-yl group incorporation | Pre-functionalized alkyne or azide; or nucleophilic substitution | Pyrrolidine derivatives, base | Varies, often room temp to 50 °C | 70-85 | Depends on precursor availability |
| Dimethylaminomethyl group introduction | Nucleophilic substitution or reductive amination | Dimethylamine, base or reducing agent | DMF or suitable solvent, 50-80 °C | 75-85 | Requires careful control to avoid overreaction |
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted triazoles, pyrrolidines, and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Key Observations:
- Pyrrolidine vs. Pyrrolidine’s conformational flexibility may also improve solubility in polar solvents .
- Dimethylamine vs. Ethylamine: The dimethylaminomethyl group (CH2NMe2) in the target compound increases steric bulk and basicity compared to the ethylamine group in the oxolane derivative .
- Coordination Chemistry : TBTA and THPTA demonstrate the role of triazole-amine ligands in stabilizing metal complexes. The target compound’s dimethylamine and pyrrolidine groups may enable unique coordination modes with transition metals like Ni(II) or Cu(I) .
Physicochemical Properties
- Solubility : THPTA’s hydroxypropyl groups confer water solubility, whereas TBTA’s benzyl groups limit solubility to DMSO . The target compound’s pyrrolidine and dimethylamine groups likely enhance solubility in polar aprotic solvents (e.g., DMF, acetone).
- NMR Trends : In 10h, the CH2NMe2 group resonates at δ 3.71 ppm (1H-NMR), while the triazole proton appears at δ 7.95 ppm. Pyrrolidine’s NH proton (if present) would typically resonate near δ 1.5–2.5 ppm, distinguishing it from phenyl analogs .
Biological Activity
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine, known by its CAS number 2090235-91-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring linked to a pyrrolidine moiety, contributing to its unique biological activity. Its molecular formula is with a molecular weight of 195.26 g/mol. The structure is significant in determining its interaction with biological targets.
Biological Activity Overview
Anticancer Activity
Recent studies have indicated that compounds containing the triazole group exhibit promising anticancer properties. For instance, research involving similar triazole derivatives has shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Studies on Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MV4-11 (leukemia) | 5.0 | Induces apoptosis via c-Myc downregulation |
| 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine | A375 (melanoma) | 8.0 | Cell cycle arrest in G0/G1 phase |
| N,N-Dimethyl derivatives | PC3 (prostate) | 6.5 | Inhibition of proliferation |
Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cell survival and apoptosis. Studies suggest that it may inhibit specific proteins associated with cancer progression, such as c-Myc and others related to the cell cycle.
Case Studies
Case Study 1: Antitumor Efficacy in Xenograft Models
In a recent study involving mouse xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition. The study reported that these compounds effectively reduced tumor size while showing acceptable tolerability in vivo.
Case Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms activated by the compound. It was found that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells. This shift suggests a robust mechanism where the compound promotes programmed cell death in cancerous cells.
Pharmacological Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Preliminary data indicate favorable absorption and distribution characteristics, which enhance its potential as an anticancer agent.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Metabolism | Hepatic (liver enzymes) |
| Excretion | Renal |
Q & A
Basic: What are the optimal synthetic routes for preparing Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine, and how is purity validated?
Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leveraging methodologies analogous to those used for triazole-containing heterocycles. For example:
- Step 1: React a pyrrolidin-3-yl azide derivative with a propargyl dimethylamine precursor under Cu(I) catalysis (e.g., copper bromide, as in ).
- Step 2: Purify via column chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity using HPLC or TLC .
- Validation: Structural integrity is confirmed via NMR (e.g., δ 2.29 ppm for methyl groups) and HRMS (e.g., m/z 215 [M+H] as in ).
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- NMR: and NMR identify proton environments (e.g., triazole protons at δ 7.5–8.0 ppm) and carbon connectivity .
- X-ray Diffraction: Single-crystal X-ray analysis resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonds forming S(6) motifs) and confirms stereochemistry .
- IR Spectroscopy: Absorbance peaks (e.g., ~3298 cm for N–H stretches) validate functional groups .
Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
Discrepancies often arise from reaction conditions (e.g., catalyst loading, solvent polarity). Strategies include:
- Reproducibility Checks: Replicate protocols with controlled variables (e.g., temperature, reaction time). For instance, yields of 17.9% in might improve with optimized copper catalyst ratios.
- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311G(d,p) basis set) to identify misassignments .
- Cross-Lab Validation: Collaborate to standardize characterization protocols (e.g., solvent choice for NMR) .
Advanced: What computational methods predict the compound’s reactivity and electronic properties?
Answer:
- DFT Calculations: Use B3LYP/6-311G(d,p) to map electrostatic potential (MEP) surfaces, identifying nucleophilic/electrophilic sites (e.g., triazole N3 as reactive) .
- HOMO-LUMO Analysis: Calculate energy gaps (e.g., ΔE = 4.5 eV) to assess charge-transfer potential and stability .
- Mulliken Charges: Quantify atomic charge distributions (e.g., negative charge on triazole nitrogens) to predict hydrogen-bonding interactions .
Basic: How is the compound’s stability assessed under varying experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (e.g., >200°C) to assess thermal stability .
- pH Stability Tests: Incubate in buffered solutions (pH 1–13) and monitor degradation via HPLC .
- Light Sensitivity: Expose to UV-Vis light and track structural changes using NMR .
Advanced: What strategies optimize the compound’s bioactivity in pharmacological studies?
Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., pyrrolidine N-alkylation) and test against targets (e.g., kinase inhibitors) .
- Solubility Enhancement: Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as hydrochloride salts .
- In Silico Docking: Simulate binding to receptors (e.g., using AutoDock Vina) to prioritize synthetic targets .
Advanced: How do intramolecular interactions influence crystallization and supramolecular assembly?
Answer:
- Hydrogen Bonding: C–H⋯N bonds (2.5–3.0 Å) stabilize crystal packing into zigzag chains or 2D networks .
- π-π Stacking: Triazole and aromatic groups (if present) contribute to layered structures, analyzed via Hirshfeld surfaces .
- Solvent Effects: Polar solvents (e.g., DMF) favor polymorphic forms with distinct melting points (e.g., 104–107°C vs. 138–139°C) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine powders .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
